1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
Description
This compound is a urea-based small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates:
- A pyrazole ring (1-methyl-1H-pyrazol-4-yl) linked to a pyridine moiety.
- A thiazole ring substituted with a pyridin-2-yl group.
- A urea bridge connecting the pyridine-methyl-pyrazole and thiazole-pyridine units.
The pyridine and thiazole components may enhance solubility and target-binding specificity .
Properties
IUPAC Name |
1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-26-11-15(10-23-26)14-6-13(7-20-9-14)8-22-18(27)25-19-24-17(12-28-19)16-4-2-3-5-21-16/h2-7,9-12H,8H2,1H3,(H2,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNKDZJJAXRRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea has emerged as a significant subject of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized by the following features:
| Feature | Description |
|---|---|
| Molecular Formula | C18H18N6OS |
| Molecular Weight | 366.44 g/mol |
| Key Functional Groups | Urea, Pyrazole, Pyridine, Thiazole |
The unique arrangement of these functional groups suggests a variety of biological interactions that warrant investigation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Potential mechanisms include:
- Inhibition of Enzymes : The urea moiety may interact with enzyme active sites, affecting metabolic pathways.
- Receptor Modulation : The presence of pyridine and thiazole rings indicates potential for receptor binding, influencing signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazole-thiazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of related compounds has been assessed using DPPH scavenging assays. Compounds exhibiting structural similarities to our target have shown IC50 values ranging from 4.67 to 45.32 μg/mL, indicating promising antioxidant capabilities .
Anticancer Activity
Research on thiazole-pyridine derivatives has revealed their potential as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These findings suggest that our compound may also exhibit anticancer properties through similar pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the pyridine and thiazole rings can significantly alter potency and selectivity.
- Linker Length and Composition : The length and chemical nature of the linker between the pyrazole and thiazole moieties influence binding affinity and biological efficacy.
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of thiazole-pyrazole derivatives, demonstrating that modifications in the pyrazole ring enhanced antibacterial activity against resistant strains .
- Antioxidant Screening : Another investigation into heterocyclic compounds revealed that specific structural modifications led to improved antioxidant properties, highlighting the importance of molecular design in enhancing bioactivity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and thiazole moieties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of thiazole have been reported to exhibit selective cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance biological activity .
Antimicrobial Properties
The thiazole and pyridine rings in this compound contribute to its antimicrobial efficacy. Research indicates that similar compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The incorporation of the pyrazole group is known to enhance the overall bioactivity, which could be leveraged in formulating new antimicrobial agents.
Agricultural Applications
Pesticidal Activity
Compounds with thiazole and pyrazole structures have been explored for their pesticidal properties. Studies suggest that these compounds can act as effective insecticides or fungicides, targeting specific pests while minimizing harm to beneficial organisms. For example, thiazole derivatives have shown effectiveness against agricultural pests, leading to increased interest in their application in crop protection strategies .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into various polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research has indicated that incorporating heterocyclic compounds like thiazoles into polymers can improve their resistance to degradation and enhance their functional properties .
Synthesis and Characterization
The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves multi-step reactions that include the formation of the pyrazole and thiazole rings followed by coupling reactions to form the final urea structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and assess purity .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs share urea or heterocyclic motifs but differ in substituents and spatial arrangements. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Urea vs. Sulfonylurea: The target compound’s urea group lacks the sulfonyl moiety seen in ’s herbicide analog. Sulfonylureas typically exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), while non-sulfonyl ureas may target other enzymes (e.g., kinases) .
Heterocyclic Diversity: The thiazole-pyridine unit in the target compound distinguishes it from ’s enone-pyrazole-aniline hybrid. Thiazoles are known for metal-binding and antibacterial properties, whereas enones (α,β-unsaturated ketones) often participate in Michael addition reactions or redox processes .
Substituent Effects :
- The 1-methyl-pyrazole group in the target compound may enhance metabolic stability compared to ’s hydroxy-pyrazole, which could undergo oxidation or conjugation.
- The pyridin-2-yl thiazole substituent may improve solubility and π-π stacking interactions in protein binding pockets compared to ’s tetrazole group, which is bulkier and more electronegative .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent choice (e.g., toluene for azide-amine coupling) to enhance yield .
Advanced: How can structural contradictions in NMR data be resolved during characterization?
Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from dynamic rotational isomerism in the urea moiety or steric effects from the pyridinyl-thiazole substituents. To address this:
Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to average out conformers .
2D NMR (COSY, NOESY) : Confirm spatial proximity of protons, especially around the methylpyrazole group .
X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous triazole-urea hybrids .
Q. Example Data :
| Technique | Observation | Interpretation |
|---|---|---|
| VT ¹H NMR (60°C) | Collapse of doublets to singlets | Conformational averaging |
| NOESY | Cross-peaks between NH and pyridine protons | Urea-thiazole spatial alignment |
Basic: What analytical techniques are essential for confirming purity and identity?
Answer:
A multi-technique approach is critical:
Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to pyrazole (δ 7.8–8.2 ppm), thiazole (δ 6.5–7.5 ppm), and urea NH (δ 9–10 ppm) .
- LC-MS : Confirm molecular ion ([M+H]⁺) matching theoretical mass (±1 Da) .
Elemental Analysis : Validate C, H, N, S content within 0.4% of theoretical values .
Advanced: How can molecular docking guide mechanistic studies of this compound?
Answer:
Docking studies predict binding modes to biological targets (e.g., kinases or receptors):
Target Selection : Prioritize enzymes with conserved ATP-binding pockets (e.g., EGFR, CDK2) due to the compound’s urea-thiazole scaffold .
Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis or enzymatic assays .
Case Study :
Triazole-urea hybrids showed ΔG = -9.2 kcal/mol against CDK2, correlating with IC₅₀ = 1.2 µM in kinase assays .
Basic: How should researchers handle discrepancies in biological activity data across studies?
Answer:
Contradictions (e.g., varying IC₅₀ values) may stem from assay conditions or cell-line specificity. Mitigation strategies:
Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and controls .
Dose-Response Curves : Generate triplicate data with 8-point dilution series to improve reproducibility.
Meta-Analysis : Compare structural analogs (e.g., pyrazole-thiazole derivatives) to identify SAR trends .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Answer:
Apply Design of Experiments (DoE) for systematic optimization:
Factors : Vary temperature (60–120°C), solvent polarity (DMF vs. EtOH), and stoichiometry (1:1 to 1:1.2).
Response Surface Modeling : Identify ideal conditions (e.g., 90°C in DMF:EtOH 1:1) to maximize yield (>75%) .
Byproduct Analysis : Use LC-MS to trace impurities (e.g., hydrolyzed urea) and adjust protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
